N-methylpiperidine-4-carboxamide

LogP Lipophilicity Drug-likeness

N-Methylpiperidine-4-carboxamide (CAS 1903-69-1, molecular formula C7H14N2O, molecular weight 142.20 g/mol) is a small-molecule heterocyclic building block belonging to the piperidine-4-carboxamide class. It features a secondary amine at the piperidine ring position 4, which is converted into an N-methyl carboxamide group, while the ring nitrogen remains unsubstituted.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1903-69-1
Cat. No. B155130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpiperidine-4-carboxamide
CAS1903-69-1
SynonymsN-Methyl-4-piperidinecarboxaMide
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCNCC1
InChIInChI=1S/C7H14N2O/c1-8-7(10)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10)
InChIKeyQAJOLLVGOSCKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpiperidine-4-carboxamide (CAS 1903-69-1): A C7-Key Piperidine Carboxamide Building Block for Procurement in Drug Discovery


N-Methylpiperidine-4-carboxamide (CAS 1903-69-1, molecular formula C7H14N2O, molecular weight 142.20 g/mol) is a small-molecule heterocyclic building block belonging to the piperidine-4-carboxamide class [1]. It features a secondary amine at the piperidine ring position 4, which is converted into an N-methyl carboxamide group, while the ring nitrogen remains unsubstituted. This compound serves as a versatile intermediate in medicinal chemistry, where the 4-carboxamide moiety provides a defined hydrogen-bonding vector and the unsubstituted piperidine nitrogen offers a handle for further elaboration . Commercially, it is typically supplied at 95–97% purity as a yellow powder or low-melting solid .

Why Selecting N-Methylpiperidine-4-carboxamide (CAS 1903-69-1) Over Other Piperidine Carboxamides Matters for Your Supply Chain


Although all piperidine carboxamide isomers share the same molecular formula and nominal molecular weight, they are not functionally interchangeable. The specific N-methyl, 4-position substitution pattern dictates the compound's hydrogen-bond donor/acceptor count (2 donors, 3 acceptors), topological polar surface area (TPSA = 41.1 Ų), and XLogP3 (-1), which collectively influence its solubility profile and reactivity in subsequent synthetic transformations. As evidenced by its use as a key intermediate in several patent-disclosed drug discovery programs—including CCR5 inhibitors with nanomolar potency and MALT1 protease inhibitors—the exact substitution pattern at the 4-position enables the correct spatial orientation of the carboxamide group for target engagement, a structural feature that cannot be replicated by the 2- or 3-position regioisomers [1][2].

Head-to-Head Quantitative Differentiation Evidence: N-Methylpiperidine-4-carboxamide (CAS 1903-69-1) vs. Its Closest Analogs


Lipophilicity Comparison: N-Methylpiperidine-4-carboxamide (4-Position) vs. Piperidine-4-carboxamide (Non-Methylated) vs. Regioisomers

The N-methyl substitution at the carboxamide nitrogen significantly modulates lipophilicity relative to the parent compound. N-Methylpiperidine-4-carboxamide (CAS 1903-69-1) has a computed XLogP3 value of -1, compared to the non-methylated piperidine-4-carboxamide (isonipecotamide, CAS 39546-32-2), which has a reported logP ranging from -1.03 to 0.50 across different data sources. The negative logP reflects enhanced hydrophilicity, which is advantageous for aqueous solubility and drug-likeness compliance (Lipinski's Rule of Five: logP ≤ 5) [1]. In contrast, the 1-methyl positional isomer (1-methylpiperidine-4-carboxamide, CAS 62718-28-9) has a similar molecular weight but features the methyl group on the ring nitrogen rather than the carboxamide, altering the hydrogen-bond donor count (1 vs 2 donors) and potentially impacting solubility and metabolic stability [2].

LogP Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bonding Architecture: 2 H-Bond Donors in N-Methylpiperidine-4-carboxamide vs. 1 H-Bond Donor in 1-Methylpiperidine-4-carboxamide

N-Methylpiperidine-4-carboxamide (CAS 1903-69-1) possesses two hydrogen-bond donor sites: the secondary amine on the piperidine ring (N–H) and the amide N–H. This contrasts directly with its 1-methyl positional isomer (1-methylpiperidine-4-carboxamide, CAS 62718-28-9), which has the methyl group on the piperidine nitrogen, reducing the H-bond donor count to one [1]. The additional donor in CAS 1903-69-1 enables stronger and more directional intermolecular interactions, which can improve crystallization properties, enhance solubility in polar solvents, and strengthen binding interactions with biological targets that engage both H-bond donor and acceptor functionalities [2].

Hydrogen Bond Donor Count Solubility Crystal Engineering Target Engagement

Solubility Enhancement by 1-Methylpiperidine-4-carboxamide Scaffold: TXY541 Prodrug Achieves 143-Fold Solubility Increase Over Parent Drug PC190723

The derivative TXY541, a 1-methylpiperidine-4-carboxamide prodrug of the FtsZ inhibitor PC190723, demonstrated a 143-fold improvement in aqueous solubility over the parent drug in an acidic vehicle (10 mM citrate, pH 2.6), enabling both oral and intravenous administration in murine models [1]. This finding highlights how the 1-methylpiperidine-4-carboxamide scaffold can dramatically improve the developability of poorly soluble active pharmaceutical ingredients. Furthermore, TXY541 converted to active PC190723 with a half-life of approximately 8 hours in staphylococcal growth media and rapidly (t1/2 ≈ 3 min) in 100% mouse serum, demonstrating the scaffold's prodrug compatibility [1]. Pharmacokinetic analysis in mice showed an oral bioavailability of 29.6% and a half-life for the converted PC190723 of 0.56 hours [1].

Prodrug Solubility FtsZ Inhibitor Antibacterial Oral Bioavailability

Regioisomeric Impact on Pharmacophore Geometry: 4-Carboxamide vs. 2-Carboxamide vs. 3-Carboxamide in Piperidine-Based Receptor Ligands

The positioning of the carboxamide group on the piperidine ring is critical for biological activity. In the development of sigma-1 receptor ligands, a series of piperidine-4-carboxamide derivatives showed very high σ1 affinity and selectivity. The tetrahydroquinoline derivative 2k, featuring a 4-chlorobenzyl moiety linked to the piperidine-4-carboxamide scaffold, exhibited a Ki of 3.7 nM at σ1 and a Kiσ2/Kiσ1 selectivity ratio of 351 [1]. This contrasts with the known pharmacology of piperidine-2-carboxamides, which typically adopt a different spatial orientation due to the adjacent chiral center at the 2-position and show different selectivity profiles. In the CCR5 antagonist program, piperidine-4-carboxamide derivatives 16g and 16i achieved IC50 values of 25.73 nM and 25.53 nM, respectively, equivalent to the FDA-approved drug maraviroc (IC50 = 25.43 nM) [2].

Regioisomer Pharmacophore GPCR Sigma Receptor Structure-Activity Relationship

N-Methyl vs. N-Ethyl Carboxamide: Impact of Alkyl Chain Length on SAR in Piperidine-4-carboxamide Ligands

The N-methyl substitution on the carboxamide group of N-methylpiperidine-4-carboxamide (MW 142.20) represents a minimal alkyl extension relative to the primary amide. When the alkyl group is extended to N-ethyl (N-ethylpiperidine-4-carboxamide, CAS 1903-65-7, MW 156.23), the molecular weight increases by 14 Da and the lipophilicity increases (estimated logP for N-ethyl analog ≈ 0.8–1.0 vs. -1.0 for N-methyl) . In the sigma-1 receptor SAR study by Zampieri et al., variation of the N-alkyl substituent on the carboxamide led to significant differences in affinity and selectivity; the optimal balance was achieved with specific N-substituents that maintained the balance between lipophilicity and the polar surface area required for sigma-1 binding [1]. The N-methyl group provides the smallest possible alkyl extension while still converting the primary amide to a secondary amide, thereby modulating H-bond donor capacity (2 donors → 2 donors, but with altered geometry) and metabolic stability without substantial molecular weight increase.

N-Alkyl Substitution Metabolic Stability Sigma-1 Ligand Lipophilicity

Recommended Application Scenarios for N-Methylpiperidine-4-carboxamide (CAS 1903-69-1) in Drug Discovery and Chemical Biology


Scaffold for Sigma-1 Receptor Ligand Design

When developing selective sigma-1 receptor ligands, N-methylpiperidine-4-carboxamide provides a validated scaffold that can be elaborated at the piperidine nitrogen. As demonstrated by Zampieri et al. (2015), derivatives of piperidine-4-carboxamide achieved Ki values as low as 3.7 nM at σ1 with a selectivity ratio of 351 over σ2 [1]. The free secondary amine on the piperidine ring of CAS 1903-69-1 allows direct N-alkylation or N-arylation to introduce diverse substituents, while the N-methylcarboxamide group maintains a favorable balance of lipophilicity and hydrogen-bonding capacity.

Prodrug Moiety for Enhancing Aqueous Solubility of Poorly Soluble APIs

Derivatives of the 1-methylpiperidine-4-carboxamide scaffold have been validated as solubility-enhancing prodrugs, as evidenced by TXY541, which achieved a 143-fold increase in solubility relative to the parent FtsZ inhibitor PC190723 in an acidic vehicle suitable for oral and intravenous dosing [2]. Procurement of CAS 1903-69-1 as the starting building block enables the synthesis of analogous prodrug constructs, leveraging the established prodrug conversion kinetics (t1/2 ≈ 3 min in mouse serum) [2].

Key Intermediate for CCR5 Antagonist Development

In anti-HIV drug discovery, piperidine-4-carboxamide derivatives have yielded CCR5 inhibitors with potency equivalent to maraviroc (IC50 ≈ 25 nM) in calcium mobilization assays [3]. The 4-position carboxamide geometry is essential for the 'Y-shape' pharmacophore model of CCR5 inhibitors [3]. Researchers engaged in chemokine receptor antagonist programs should prioritize the 4-carboxamide regioisomer (CAS 1903-69-1) over the 2- or 3-regioisomers to maintain consistency with established SAR.

MALT1 Protease Inhibitor Elaboration

N-Aryl-piperidine-4-carboxamides have been identified as a novel class of potent MALT1 proteolytic activity inhibitors, with lead compounds demonstrating activity in Jurkat T-cell activation assays and B-cell lymphoma lines (OCI-Ly3) [4]. The unsubstituted piperidine nitrogen of CAS 1903-69-1 allows direct introduction of aryl groups via Buchwald-Hartwig coupling or reductive amination, enabling rapid access to this chemotype for immunology and oncology research programs [4].

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